molecular formula C13H9FN2O B12604463 6-(4-Fluorophenyl)-2-methoxypyridine-3-carbonitrile CAS No. 646030-10-6

6-(4-Fluorophenyl)-2-methoxypyridine-3-carbonitrile

Cat. No.: B12604463
CAS No.: 646030-10-6
M. Wt: 228.22 g/mol
InChI Key: STQBNKIVYOVGGM-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-methoxypyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a carbonitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2-methoxypyridine-3-carbonitrile typically involves the reaction of 4-fluorobenzaldehyde with 2-methoxypyridine-3-carbonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-2-methoxypyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonitrile group can be reduced to an amine or an aldehyde.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 6-(4-Fluorophenyl)-2-pyridinecarboxaldehyde or 6-(4-Fluorophenyl)-2-pyridinecarboxylic acid.

    Reduction: Formation of 6-(4-Fluorophenyl)-2-methoxypyridine-3-amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(4-Fluorophenyl)-2-methoxypyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-(4-Fluorophenyl)-2-methoxypyridine-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Fluorophenyl)-2-pyridinecarboxaldehyde
  • 6-(4-Fluorophenyl)-2-pyridinecarboxylic acid
  • 6-(4-Fluorophenyl)-2-methoxypyridine-3-amine

Uniqueness

6-(4-Fluorophenyl)-2-methoxypyridine-3-carbonitrile is unique due to the combination of its fluorophenyl, methoxy, and carbonitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar pyridine derivatives.

Properties

CAS No.

646030-10-6

Molecular Formula

C13H9FN2O

Molecular Weight

228.22 g/mol

IUPAC Name

6-(4-fluorophenyl)-2-methoxypyridine-3-carbonitrile

InChI

InChI=1S/C13H9FN2O/c1-17-13-10(8-15)4-7-12(16-13)9-2-5-11(14)6-3-9/h2-7H,1H3

InChI Key

STQBNKIVYOVGGM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)C2=CC=C(C=C2)F)C#N

Origin of Product

United States

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